

Zimelidine & Norzimelidine: Pharmacological and Pharmacokinetic Profile

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Compound Focus: Zimelidine

CAS No.: 56775-88-3

Cat. No.: S547769

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The table below summarizes the core experimental findings that validate the relationship and activity of **zimelidine** and its metabolite.

Property	Zimelidine	Norzimelidine
Primary Role	Prodrug [1]	Main active metabolite [2] [1]
Mechanism of Action	Selective Serotonin Reuptake Inhibitor (SSRI) [2] [3]	Potent SSRI; responsible for most pharmacological activity [2] [1]
Selectivity	Preferentially inhibits 5-HT over Noradrenaline (NA) uptake; negligible effect on histamine, acetylcholine receptors [2] [1]	More potent than parent compound in inhibiting 5-HT uptake [2]
Elimination Half-life	5.1 hours (range 4.3–6.0) [4]	15.5 hours (range 10.6–22.9) [4]
Steady-State Ratio (vs. parent drug)	--	Approximately 3 to 1 (norzimelidine:zimelidine) [5]

Property	Zimelidine	Norzimelidine
Volume of Distribution	3.2 L/kg (range 1.6–4.9) [4]	9.4 L/kg (range 7.8–11.4) [4]

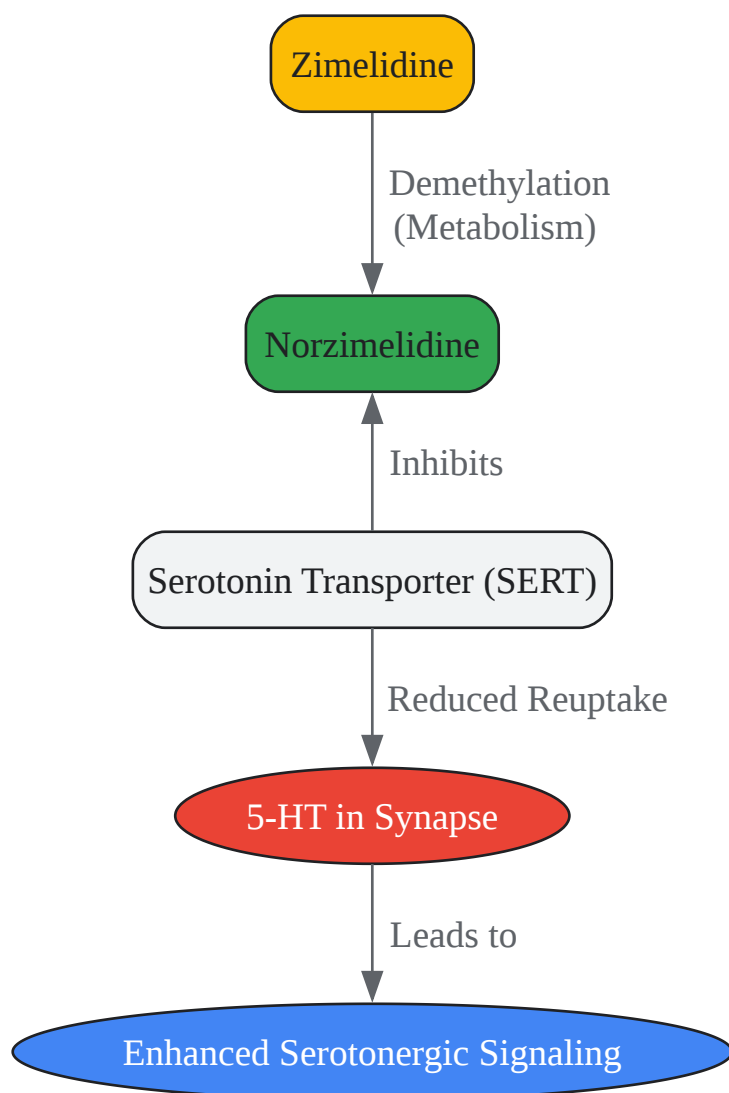
Experimental Protocols for Metabolite Validation

The characterization of nor**zimelidine**'s activity was established through several key experimental approaches:

- **In Vitro and In Vivo Pharmacology Studies:** Early experiments determined that both **zimelidine** and nor**zimelidine** preferentially inhibit serotonin (5-HT) neuronal uptake in synaptosome preparations from rat brain regions (e.g., cerebral cortex, hippocampus) while having minimal effect on noradrenaline uptake [2]. Nor**zimelidine** was identified as more potent than the parent compound [2]. These studies also confirmed the compounds' lack of affinity for other receptors (e.g., muscarinic, histaminergic, alpha-adrenergic), establishing their clean SSRI profile [2] [1].
- **Pharmacokinetic Studies in Humans:** Clinical trials in depressed patients and healthy volunteers provided critical data. Researchers used methods like High-Performance Liquid Chromatography (HPLC) to measure plasma concentrations of both compounds after single and multiple doses [5] [4]. These studies calculated key parameters, including the longer half-life and larger volume of distribution of nor**zimelidine**, and demonstrated that its steady-state concentration in plasma significantly exceeds that of the parent drug [5] [4].

Metabolic Pathway and Mechanism of Action

The following diagram illustrates the metabolic activation of **zimelidine** and its primary mechanism of action.



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This diagram shows how **zimelidine** is converted into nor**zimelidine**, which then blocks the serotonin transporter (SERT), leading to increased serotonin levels in the synapse and enhanced signaling [2] [3].

Important Historical Context

It is crucial for researchers to note that **zimelidine** was **withdrawn from the worldwide market** in the 1980s. This was due to rare but serious cases of Guillain-Barré syndrome, a neurological disorder, and other hypersensitivity reactions [6] [3]. Consequently, its clinical use was terminated, though it remains a compound of significant historical interest as the first SSRI.

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